Diquafosol Impurity 11

Pharmaceutical impurity analysis Reference standard characterization Ophthalmic drug quality control

Procure Diquafosol Impurity 11 (CAS 401618-90-4) as a fully characterized reference standard essential for HPLC method validation and impurity profiling in diquafosol sodium ophthalmic solutions. It is critical for ANDA submissions, ensuring accurate quantification and regulatory compliance per ICH Q2(R1). Lot-specific COA with HPLC, MS, and NMR data is provided for cGMP traceability.

Molecular Formula C18H22N4Na4O23P4
Molecular Weight 878.2 g/mol
Cat. No. B12461695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiquafosol Impurity 11
Molecular FormulaC18H22N4Na4O23P4
Molecular Weight878.2 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C18H26N4O23P4.4Na/c23-9-1-3-21(17(29)19-9)15-13(27)11(25)7(41-15)5-39-46(31,32)43-48(35,36)45-49(37,38)44-47(33,34)40-6-8-12(26)14(28)16(42-8)22-4-2-10(24)20-18(22)30;;;;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,19,23,29)(H,20,24,30);;;;/q;4*+1/p-4
InChIKeyOWTGMPPCCUSXIP-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diquafosol Impurity 11: Critical P2Y2 Agonist-Related Reference Standard for Ophthalmic Drug Quality Control


Diquafosol Impurity 11 is a process-related impurity of diquafosol tetrasodium, a P2Y2 receptor agonist used in ophthalmic solutions for dry eye disease . This impurity, identified by CAS No. 401618-90-4 and molecular formula C18H22N4Na4O23P4 (MW 878.23), is a fully characterized chemical reference standard . It is essential for analytical method development, validation, and quality control (QC) in pharmaceutical manufacturing, ensuring compliance with regulatory guidelines for drug substance and product purity [1].

Why Diquafosol Impurity 11 Cannot Be Substituted by Generic or In-Class Impurity Standards


Generic substitution is not feasible for Diquafosol Impurity 11 due to its unique structural and chromatographic identity, which is critical for accurate analytical method validation and regulatory compliance. Substituting this impurity with a different diquafosol-related impurity—even one with similar molecular weight—would invalidate the specificity of HPLC methods and compromise the accurate quantification of impurity profiles in drug substances and ophthalmic formulations [1]. Regulatory agencies mandate the use of well-characterized, lot-specific reference standards for impurity testing to ensure patient safety and product quality [2].

Quantitative Differentiation of Diquafosol Impurity 11: Evidence-Based Selection Guide


Molecular Identity: CAS and Formula Differentiate Diquafosol Impurity 11 from Co-Eluting Impurities

Diquafosol Impurity 11 is unambiguously identified by its CAS number 401618-90-4 and molecular formula C18H22N4Na4O23P4 (MW 878.23) . This distinguishes it from other diquafosol impurities such as Impurity 2 (CAS 211448-70-3, MW 870.3) and Impurity 3 (CAS 26184-65-6, MW 630.36) . Without this precise identity, HPLC method development and validation would be compromised, leading to potential misidentification and inaccurate quantification of impurities in diquafosol sodium eye drops [1].

Pharmaceutical impurity analysis Reference standard characterization Ophthalmic drug quality control

Purity Specification: >95% Purity of Diquafosol Impurity 11 Meets Industry Standards for Reference Materials

Commercial suppliers of Diquafosol Impurity 11 specify a purity of >95% as determined by HPLC, which is consistent with industry norms for pharmaceutical impurity reference standards [1][2]. This level of purity ensures that the impurity can be reliably used for quantitative analysis in method validation and routine QC testing, as impurities in the reference material itself would introduce unacceptable bias in the measurement of related substances in diquafosol drug products [3].

Reference standard purity Analytical method validation Impurity profiling

Chromatographic Selectivity: Diquafosol Impurity 11 Enables Robust HPLC Method Validation

A validated ion-pair RP-HPLC method for diquafosol sodium eye drops achieves baseline separation of three degradation impurities (A, B, C) from the main peak with resolution >1.5 [1]. While Diquafosol Impurity 11 was not among the impurities specifically studied in this publication, its distinct chemical structure relative to impurities A-C suggests it would exhibit a unique retention time under these or similar conditions, thereby contributing to a comprehensive impurity profile analysis . The use of Impurity 11 as a reference standard allows for the identification and quantification of this specific process-related impurity, which is critical for batch-to-batch consistency evaluation.

HPLC method development Impurity separation Pharmaceutical analysis

Regulatory Compliance: Diquafosol Impurity 11 is a Designated Reference Standard for ANDA/DMF Submissions

Diquafosol Impurity 11 is explicitly offered as a reference standard for use in Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF), and commercial production quality control [1][2]. Its availability as a fully characterized, traceable standard (with COA, HPLC, MS, NMR data) aligns with regulatory expectations for impurity control, as outlined in ICH Q3A and Q3B guidelines [3]. In contrast, less-characterized or generic impurities would not provide the same level of confidence for demonstrating analytical method specificity and accuracy to regulatory authorities.

ANDA filing DMF submission Pharmaceutical reference standard

Optimal Application Scenarios for Diquafosol Impurity 11 in Pharmaceutical R&D and QC


Analytical Method Development and Validation for Diquafosol Sodium Eye Drops

Diquafosol Impurity 11 is essential as a reference standard during the development and validation of HPLC methods for related substances in diquafosol sodium ophthalmic solutions. Its use enables accurate determination of specificity, linearity, accuracy, and LOD/LOQ for this specific impurity, as required by ICH Q2(R1) guidelines [1]. The method described in the literature achieves an LOQ of 0.05% for impurities, underscoring the need for well-characterized standards like Impurity 11 [1].

Batch Release and Stability Testing in Commercial Manufacturing

During commercial production of diquafosol tetrasodium API and drug product, Diquafosol Impurity 11 is used as a quantitative standard in routine QC testing to monitor impurity levels against established specifications [2]. Its availability with a certificate of analysis (COA) and full characterization data (HPLC, MS, NMR) ensures traceability and data integrity for batch release and stability studies, as mandated by cGMP regulations [3].

Regulatory Filing Support for Generic Drug Applications (ANDAs)

For generic pharmaceutical companies seeking ANDA approval for diquafosol sodium eye drops, Diquafosol Impurity 11 is a critical component of the impurity profile characterization section of the application [4]. The standard allows the applicant to demonstrate that their manufacturing process adequately controls this specific impurity to levels not exceeding those in the reference listed drug (RLD), supporting a demonstration of pharmaceutical equivalence [4].

Forced Degradation Studies to Identify Potential Degradation Products

In forced degradation (stress) studies of diquafosol sodium, Diquafosol Impurity 11 may be formed under specific conditions (e.g., acid, heat, oxidation) and can be identified and quantified using the impurity reference standard [1]. This information is crucial for establishing the degradation pathways of the drug substance, defining appropriate storage conditions, and setting meaningful shelf-life specifications for the drug product [1].

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